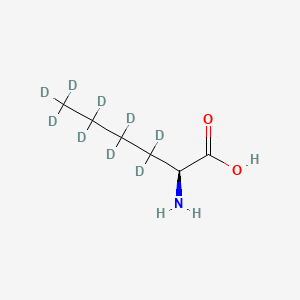
L-Norleucine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norleucine-d9, also known as (2S)-2-Amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid, is a stable isotope-labeled amino acid. It is a deuterated form of L-Norleucine, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for various analytical and experimental purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Norleucine-d9 can be synthesized through multiple synthetic routes. One common method involves the deuteration of L-Norleucine using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research and pharmaceutical applications. The production typically involves the use of specialized equipment and controlled environments to maintain the integrity of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Norleucine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Keto acids
Reduction: Amino alcohols
Substitution: Various substituted amino acids
Wissenschaftliche Forschungsanwendungen
L-Norleucine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amino acids.
Biology: Employed in metabolic studies to trace the incorporation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of amino acids in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
L-Norleucine-d9 exerts its effects primarily through its incorporation into proteins and peptides. The deuterium atoms in this compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its distribution and metabolism in biological systems. The molecular targets and pathways involved include various enzymes and transporters that facilitate the incorporation and utilization of amino acids .
Vergleich Mit ähnlichen Verbindungen
L-Norleucine-d9 is compared with other deuterated amino acids and non-deuterated L-Norleucine. Some similar compounds include:
L-Norleucine: The non-deuterated form of this compound, used in similar applications but without the stable isotope labeling.
L-Leucine-d10: Another deuterated amino acid used in metabolic studies.
L-Valine-d8: A deuterated form of L-Valine used in similar research applications.
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in scientific research .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
LRQKBLKVPFOOQJ-PLJAHZBCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


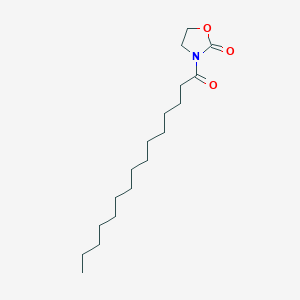
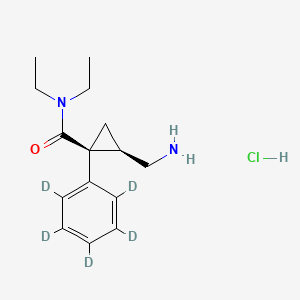

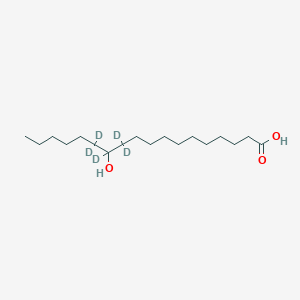

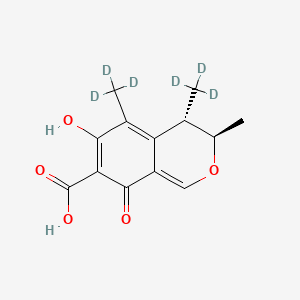
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)


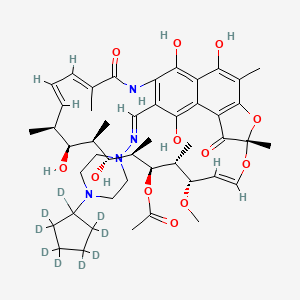

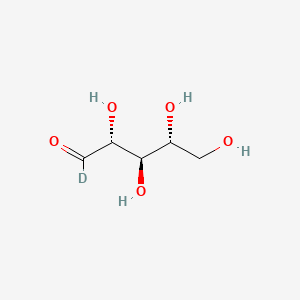
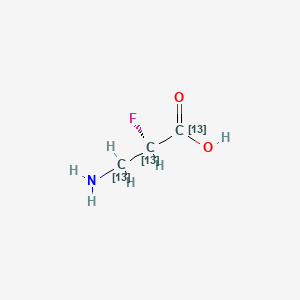
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
